PDE4B2 Inhibitory Activity: A Cross-Study Comparison with the 3-Cyclopentyloxy Analog
The target compound's scaffold, when modified with a 3-cyclopentyloxy group, yields a potent PDE4B2 inhibitor (9a, IC50 = 5.28 μM) with demonstrated analgesic and anti-inflammatory activities in vivo [1]. The target compound, bearing 3,5-dimethyl groups in place of the 3-cyclopentyloxy-4-methoxy substitution, offers a distinct steric and electronic profile at the PDE4 catalytic site, potentially altering isoform selectivity. This is based on molecular modeling studies showing that the 3-aryl substituent's interaction with the PDE4B binding pocket is sensitive to subtle changes [1].
| Evidence Dimension | PDE4B2 inhibition (IC50) |
|---|---|
| Target Compound Data | Data not available for the exact target compound |
| Comparator Or Baseline | 3-(3-Cyclopentyloxy-4-methoxyphenyl)-5-(piperidin-4-yl)-1,2,4-oxadiazole (9a): IC50 = 5.28 μM |
| Quantified Difference | Not directly quantifiable; structural difference at the 3-phenyl substituent |
| Conditions | In vitro PDE4B2 enzymatic assay |
Why This Matters
For procurement decisions, this structural distinction is critical if the research goal is to probe the SAR around the 3-aryl group of PDE4 inhibitors, where the 3,5-dimethyl pattern may confer different isoform selectivity.
- [1] Design and Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles as Potent Inhibitors of Phosphodiesterase4B2. Chemical Biology & Drug Design, 2012. View Source
